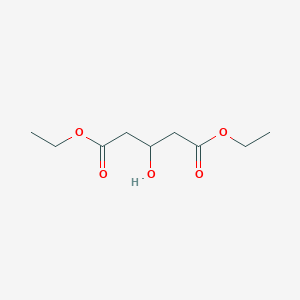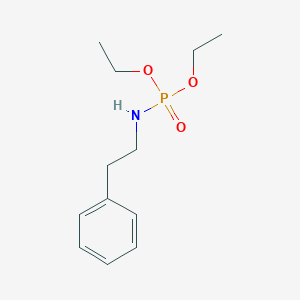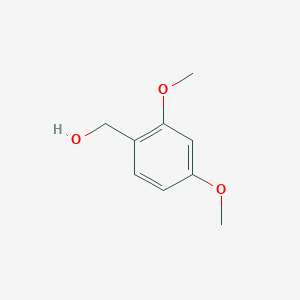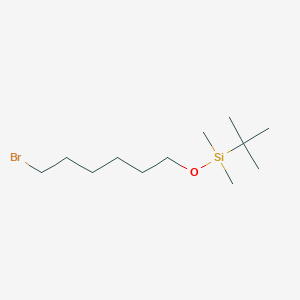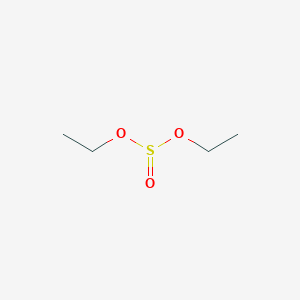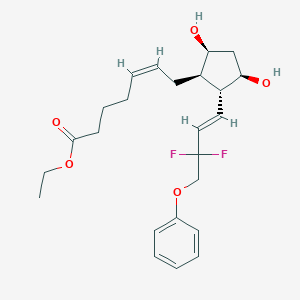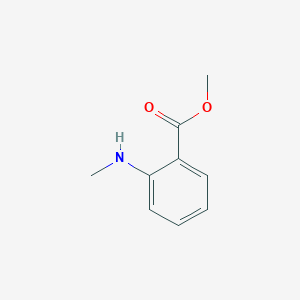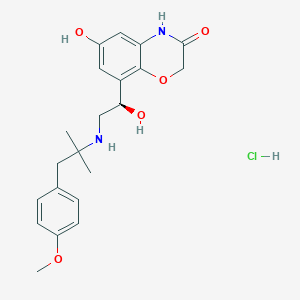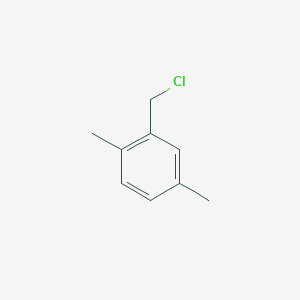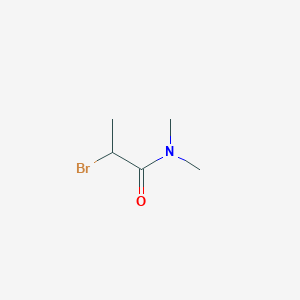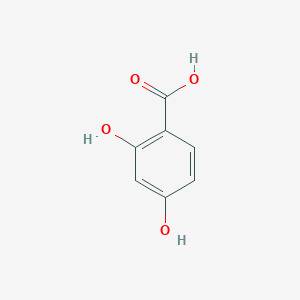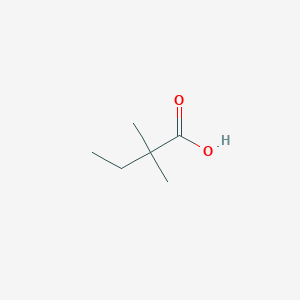![molecular formula C19H26N2O B146738 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde CAS No. 136906-08-6](/img/structure/B146738.png)
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde, also known as DPA-BTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism Of Action
The mechanism of action of 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde involves its ability to bind to specific receptors in the brain and other organs, leading to various biochemical and physiological effects. Specifically, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to bind to serotonin transporters, leading to the inhibition of serotonin reuptake and increased levels of serotonin in the brain. This can help in the treatment of various mental disorders, as serotonin is known to play a crucial role in regulating mood and emotions.
Biochemical And Physiological Effects
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to have various biochemical and physiological effects, including the inhibition of serotonin reuptake, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways. Additionally, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to have antioxidant properties, which can help in reducing oxidative stress and inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde in lab experiments is its high selectivity and potency, making it a useful tool for studying various biological processes. Additionally, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde is relatively easy to synthesize and purify, making it readily available for use in various experiments. However, one of the limitations of using 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde, including the development of new drugs based on its scaffold, the study of its potential use in treating various mental disorders and cancers, and the exploration of its potential toxicity and safety profile. Additionally, further research is needed to understand the full range of biochemical and physiological effects of 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde and its mechanism of action.
Synthesis Methods
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde can be synthesized through a multi-step process involving the reaction of various chemicals, including 2-nitrobenzaldehyde, propylamine, and sodium borohydride. The reaction results in the formation of 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde, which can then be purified using various techniques such as column chromatography.
Scientific Research Applications
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to act as a selective serotonin reuptake inhibitor, which can help in the treatment of various mental disorders such as depression and anxiety. In cancer research, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to inhibit the growth of cancer cells, making it a potential candidate for developing anti-cancer drugs. Additionally, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been studied for its potential use in drug discovery, as it can act as a scaffold for developing new drugs with improved efficacy and selectivity.
properties
CAS RN |
136906-08-6 |
|---|---|
Product Name |
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde |
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde |
InChI |
InChI=1S/C19H26N2O/c1-3-9-21(10-4-2)16-7-5-14-6-8-18-19(17(14)11-16)15(13-22)12-20-18/h6,8,12-13,16,20H,3-5,7,9-11H2,1-2H3 |
InChI Key |
DSEPKSLFXGYPIU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O |
Other CAS RN |
163562-15-0 |
synonyms |
8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (R)-isomer 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (S)-isomer 8-dbic OSU 191 OSU-191 OSU191 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



